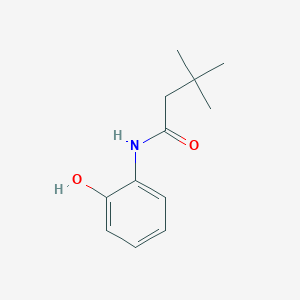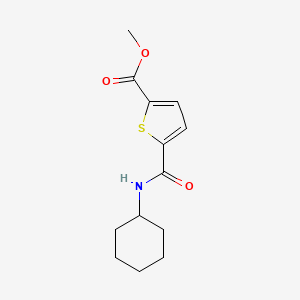![molecular formula C18H20N2O2 B7475954 N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B7475954.png)
N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide, also known as DMCB, is a chemical compound that has been studied for its potential applications in various fields of scientific research. This compound is synthesized through a specific method and has been found to have unique biochemical and physiological effects, making it a valuable tool for laboratory experiments.
Mécanisme D'action
The exact mechanism of action of N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide is not fully understood, but it is believed to work by inhibiting the activity of specific enzymes and signaling pathways in cells. Specifically, N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide has been found to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC activity, N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide may alter the expression of specific genes in cells, leading to its observed biochemical and physiological effects.
Biochemical and Physiological Effects:
N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide has been found to have a number of unique biochemical and physiological effects. In cancer cells, N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide has been shown to induce cell cycle arrest and apoptosis, leading to the death of cancer cells. In neurological cells, N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide has been found to increase neuronal survival and reduce the accumulation of toxic proteins associated with neurodegenerative disorders. Additionally, N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide has been found to have anti-inflammatory properties, which may contribute to its observed effects in various cell types.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide has a number of advantages as a tool for laboratory experiments. It is a relatively small and stable compound, making it easy to handle and store. Additionally, N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide has been found to have low toxicity in cells, allowing for the use of higher concentrations in experiments. However, there are also limitations to the use of N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide in lab experiments. Specifically, its mechanism of action is not fully understood, which may limit its use in certain experiments. Additionally, N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide has been found to have limited solubility in water, which may limit its use in certain experimental conditions.
Orientations Futures
There are a number of future directions for research on N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide. One potential direction is the further investigation of its anti-cancer properties, specifically in other types of cancer cells. Additionally, further research is needed to fully understand the mechanism of action of N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide, which may lead to the development of new drugs targeting similar pathways. Finally, N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide may have applications in other fields of research, such as immunology and infectious disease, which should be explored in future studies.
In conclusion, N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide is a valuable tool for laboratory experiments with unique biochemical and physiological effects. Its potential applications in cancer research, neurological research, and drug discovery make it a promising compound for future studies. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other fields of research.
Méthodes De Synthèse
N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide is synthesized through a multi-step process that involves the reaction of 3,5-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with N,N-dimethylformamide dimethyl acetal to produce the corresponding N,N-dimethylaminoethyl ester. Finally, this ester is reacted with 3-(dimethylamino)phenyl isocyanate to yield the desired product, N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide.
Applications De Recherche Scientifique
N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide has been studied for its potential applications in various fields of scientific research, including cancer research, neurological research, and drug discovery. In cancer research, N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide has been found to have anti-cancer properties, specifically against breast cancer cells. In neurological research, N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide has been studied for its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. Additionally, N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide has been investigated for its potential as a drug discovery tool, specifically as a lead compound for the development of new drugs.
Propriétés
IUPAC Name |
N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-12-8-13(2)10-15(9-12)17(21)19-16-7-5-6-14(11-16)18(22)20(3)4/h5-11H,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDKKRGVXZLANC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B7475872.png)




![N-[(3-fluorophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7475906.png)

![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]benzamide](/img/structure/B7475919.png)
![3-chloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B7475929.png)
![N-[3-(dimethylcarbamoyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B7475937.png)

![N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]cyclobutanecarboxamide](/img/structure/B7475965.png)
![N-[(2-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7475967.png)
